(5-ETHYL-3-THIENYL)(PIPERIDINO)METHANONE
Description
(5-ETHYL-3-THIENYL)(PIPERIDINO)METHANONE is a heterocyclic organic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a piperidine ring linked via a methanone bridge. Its molecular formula is C₁₃H₁₇NOS, combining aromatic (thienyl) and aliphatic amine (piperidino) moieties. This structural duality confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-11-8-10(9-15-11)12(14)13-6-4-3-5-7-13/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNXVOOHXBLRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-3-thienyl)(piperidino)methanone typically involves the reaction of 5-ethyl-3-thiophenecarboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-3-thienyl)(piperidino)methanone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(5-Ethyl-3-thienyl)(piperidino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-ethyl-3-thienyl)(piperidino)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The thienyl group may also play a role in binding to specific sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (5-ETHYL-3-THIENYL)(PIPERIDINO)METHANONE and Analogues
| Compound Name | Structural Differences | Key Properties/Biological Activity | References |
|---|---|---|---|
| (2,6-Dimethylmorpholino)(5-propyl-3-thienyl)methanone | Morpholine ring (O-containing) vs. piperidine; Propyl vs. ethyl on thienyl | Higher polarity due to morpholine; Reduced lipophilicity compared to ethyl substituent | |
| Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone | Phenyl vs. thienyl; Piperidine retained | Enhanced aromatic interactions; Variable enzyme inhibition profiles | |
| (5-Amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone | Pyrrolidine (5-membered) vs. piperidine; Triazole vs. thienyl | Antifungal activity; Smaller ring size alters steric constraints | |
| 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | Oxadiazole-thioether vs. thienyl-piperidine | Improved metabolic stability; Distinct electronic effects from oxadiazole |
Functional Group Contributions
- Piperidine vs. Morpholine : Piperidine’s lack of an oxygen atom increases basicity (pKa ~11) compared to morpholine (pKa ~8.4), influencing receptor-binding kinetics in biological systems .
- Ethyl vs. Propyl/Methyl on Thienyl : Ethyl substituents balance lipophilicity (logP ~2.8) better than methyl (logP ~2.1) or propyl (logP ~3.5), optimizing bioavailability .
- Thienyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
